molecular formula C9H7BrF2O2 B3179826 Methyl 2-(3-bromophenyl)-2,2-difluoroacetate CAS No. 860771-96-6

Methyl 2-(3-bromophenyl)-2,2-difluoroacetate

Cat. No.: B3179826
CAS No.: 860771-96-6
M. Wt: 265.05 g/mol
InChI Key: HTKWJHBFWSQPRR-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromophenyl)-2,2-difluoroacetate is an organic compound with the molecular formula C9H7BrF2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with a bromine atom at the third position and two fluorine atoms at the second position of the acetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate typically involves the esterification of 2-(3-bromophenyl)-2,2-difluoroacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:

2-(3-bromophenyl)-2,2-difluoroacetic acid+methanolH2SO4Methyl 2-(3-bromophenyl)-2,2-difluoroacetate+water\text{2-(3-bromophenyl)-2,2-difluoroacetic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 2-(3-bromophenyl)-2,2-difluoroacetic acid+methanolH2​SO4​​Methyl 2-(3-bromophenyl)-2,2-difluoroacetate+water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromophenyl)-2,2-difluoroacetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The ester group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic substitution: Sodium methoxide (NaOCH3) in methanol at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether at low temperature.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution at elevated temperature.

Major Products Formed

    Nucleophilic substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-(3-bromophenyl)-2,2-difluoroethanol.

    Oxidation: Formation of 2-(3-bromophenyl)-2,2-difluoroacetic acid.

Scientific Research Applications

Methyl 2-(3-bromophenyl)-2,2-difluoroacetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromophenyl)-2,2-difluoroacetate depends on the specific application. In biochemical studies, it may act as an inhibitor or substrate for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chlorophenyl)-2,2-difluoroacetate
  • Methyl 2-(3-fluorophenyl)-2,2-difluoroacetate
  • Methyl 2-(3-iodophenyl)-2,2-difluoroacetate

Uniqueness

Methyl 2-(3-bromophenyl)-2,2-difluoroacetate is unique due to the presence of the bromine atom, which can significantly affect its chemical reactivity and physical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-(3-bromophenyl)-2,2-difluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O2/c1-14-8(13)9(11,12)6-3-2-4-7(10)5-6/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKWJHBFWSQPRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC=C1)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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